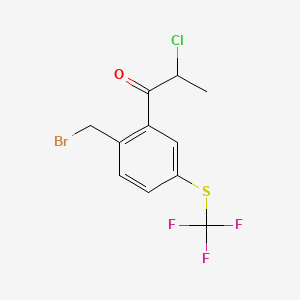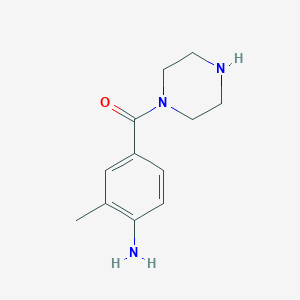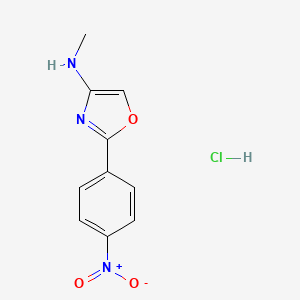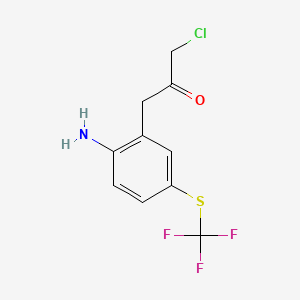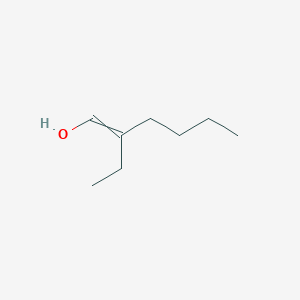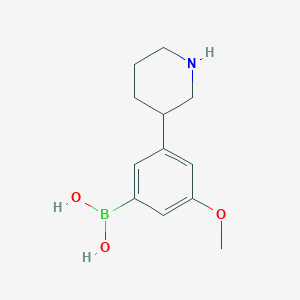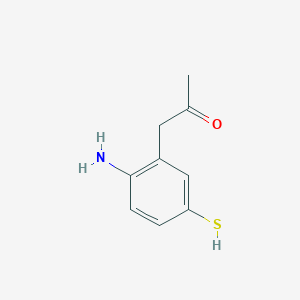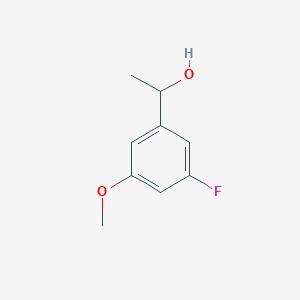
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, featuring two tert-butyl groups and two heptyloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,5-di-Tert-butyl-2,4-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups.
1,3-Di-tert-butyl-2,4-dimethoxybenzene: Another derivative with different substitution patterns on the benzene ring.
Uniqueness
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is unique due to its specific substitution pattern and the presence of long heptyloxy chains. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C28H50O2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,5-ditert-butyl-2,4-diheptoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-9-11-13-15-17-19-29-25-22-26(30-20-18-16-14-12-10-2)24(28(6,7)8)21-23(25)27(3,4)5/h21-22H,9-20H2,1-8H3 |
InChI Key |
AAMSHEGLMGDAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


